molecular formula C14H19NO3 B255530 BUTYL 3-PROPANAMIDOBENZOATE

BUTYL 3-PROPANAMIDOBENZOATE

Cat. No.: B255530
M. Wt: 249.3 g/mol
InChI Key: YIQWPOXOCDDDCO-UHFFFAOYSA-N
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Description

BUTYL 3-PROPANAMIDOBENZOATE is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-PROPANAMIDOBENZOATE typically involves the esterification of 3-(propionylamino)benzoic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then neutralized and purified to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

BUTYL 3-PROPANAMIDOBENZOATE undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

BUTYL 3-PROPANAMIDOBENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of BUTYL 3-PROPANAMIDOBENZOATE, particularly in its potential use as a local anesthetic, involves the inhibition of sodium ion channels on nerve membranes. By binding to these channels, the compound reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses and resulting in localized anesthesia .

Comparison with Similar Compounds

Similar Compounds

  • Butyl benzoate
  • Ethyl benzoate
  • Methyl benzoate
  • Isopropyl benzoate

Uniqueness

BUTYL 3-PROPANAMIDOBENZOATE is unique due to the presence of the propionylamino group, which imparts distinct chemical and biological properties. This functional group enhances its potential as a local anesthetic and differentiates it from other simple benzoate esters .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

butyl 3-(propanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-3-5-9-18-14(17)11-7-6-8-12(10-11)15-13(16)4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,16)

InChI Key

YIQWPOXOCDDDCO-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC

Origin of Product

United States

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